
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, also known as CDEB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CDEB belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting pharmacological properties.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has also been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its pharmacological properties, making it a suitable candidate for drug development. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. One area of research is the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide-based therapies for cancer. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has shown promising anticancer activity in vitro, and more research is needed to determine its efficacy in vivo. Another area of research is the elucidation of the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. By understanding how N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide works at the molecular level, researchers can develop more effective therapies based on this compound. Finally, more research is needed to determine the safety and toxicity of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide in vivo, which is essential for the development of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide-based therapies for human use.
Conclusion
In conclusion, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, or N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide, is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research. N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant properties, as well as potent anticancer activity. However, more research is needed to determine its safety and efficacy in vivo, as well as its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide involves a series of chemical reactions that start with the reaction of 5-chloro-2,4-dimethoxyaniline with ethyl 2-bromo-3-ethoxybenzoate in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to form the final product, N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide. The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-4-23-14-8-6-5-7-11(14)17(20)19-13-9-12(18)15(21-2)10-16(13)22-3/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGFTQWRCVFLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

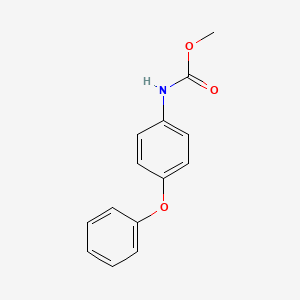
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
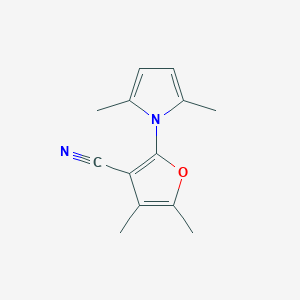
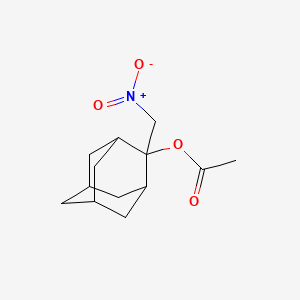
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
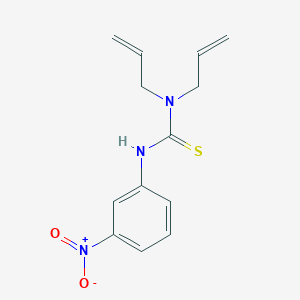
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)
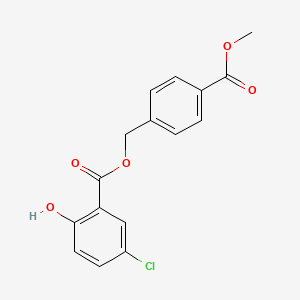
![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)